molecular formula C8H15N B13811991 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)

3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)

Cat. No.: B13811991
M. Wt: 125.21 g/mol
InChI Key: WACADVNFKQVOQM-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.

    Reaction Time: Several hours to ensure complete reduction.

Industrial Production Methods

While specific industrial production methods for 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) are not extensively documented, the scalable approach developed for its synthesis suggests that it can be produced in larger quantities using similar reduction techniques .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) undergoes various chemical reactions, including:

    Reduction: As mentioned, the reduction of nitriles to amines.

    Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.

    Oxidation: Potential oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in THF or diethyl ether.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include amines, substituted derivatives, and oxidized compounds .

Scientific Research Applications

3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) involves its interaction with molecular targets in biological systems. The nitrogen atom within its structure can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules .

Comparison with Similar Compounds

3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include:

These comparisons highlight the unique structural and functional properties of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI), making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1,5-dimethyl-3-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C8H15N/c1-7-3-8(2,4-7)6-9-5-7/h9H,3-6H2,1-2H3

InChI Key

WACADVNFKQVOQM-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CNC2)C

Origin of Product

United States

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